Ethyl 2-(2-(4-methylpiperidin-1-yl)acetamido)-4-phenylthiophene-3-carboxylate oxalate Ethyl 2-(2-(4-methylpiperidin-1-yl)acetamido)-4-phenylthiophene-3-carboxylate oxalate
Brand Name: Vulcanchem
CAS No.: 1051924-51-6
VCID: VC6699539
InChI: InChI=1S/C21H26N2O3S.C2H2O4/c1-3-26-21(25)19-17(16-7-5-4-6-8-16)14-27-20(19)22-18(24)13-23-11-9-15(2)10-12-23;3-1(4)2(5)6/h4-8,14-15H,3,9-13H2,1-2H3,(H,22,24);(H,3,4)(H,5,6)
SMILES: CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CN3CCC(CC3)C.C(=O)(C(=O)O)O
Molecular Formula: C23H28N2O7S
Molecular Weight: 476.54

Ethyl 2-(2-(4-methylpiperidin-1-yl)acetamido)-4-phenylthiophene-3-carboxylate oxalate

CAS No.: 1051924-51-6

Cat. No.: VC6699539

Molecular Formula: C23H28N2O7S

Molecular Weight: 476.54

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-(4-methylpiperidin-1-yl)acetamido)-4-phenylthiophene-3-carboxylate oxalate - 1051924-51-6

Specification

CAS No. 1051924-51-6
Molecular Formula C23H28N2O7S
Molecular Weight 476.54
IUPAC Name ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-phenylthiophene-3-carboxylate;oxalic acid
Standard InChI InChI=1S/C21H26N2O3S.C2H2O4/c1-3-26-21(25)19-17(16-7-5-4-6-8-16)14-27-20(19)22-18(24)13-23-11-9-15(2)10-12-23;3-1(4)2(5)6/h4-8,14-15H,3,9-13H2,1-2H3,(H,22,24);(H,3,4)(H,5,6)
Standard InChI Key SWNRWVWDPKPZAO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CN3CCC(CC3)C.C(=O)(C(=O)O)O

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

The compound’s molecular formula, C<sub>23</sub>H<sub>28</sub>N<sub>2</sub>O<sub>7</sub>S, reflects a multicomponent architecture:

  • Thiophene backbone: A five-membered aromatic ring with sulfur at position 1, providing electronic stability and facilitating π-π interactions in biological systems.

  • Acetamido side chain: Positioned at C2 of the thiophene, this group features a 4-methylpiperidine substituent, enhancing lipophilicity and receptor-binding potential.

  • Ethyl carboxylate ester: At C3, this ester group improves membrane permeability compared to carboxylic acid analogs .

  • Oxalate counterion: The oxalic acid salt form enhances crystallinity and aqueous solubility relative to the free base.

The IUPAC name, ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-phenylthiophene-3-carboxylate; oxalic acid, systematically describes these components.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1051924-51-6
Molecular Weight476.54 g/mol
Molecular FormulaC<sub>23</sub>H<sub>28</sub>N<sub>2</sub>O<sub>7</sub>S
IUPAC NameEthyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-phenylthiophene-3-carboxylate; oxalic acid

Synthesis and Manufacturing

Synthetic Pathways

The compound is likely synthesized via a multi-step sequence:

  • Thiophene core formation: Knorr-type cyclization of α-cyanoketones with ethyl mercaptoacetate yields the 4-phenylthiophene-3-carboxylate intermediate .

  • Amide coupling: Reacting the C2-amino thiophene with 2-(4-methylpiperidin-1-yl)acetyl chloride introduces the acetamido side chain.

  • Salt formation: Treatment with oxalic acid in ethanol/water produces the oxalate salt, improving crystallinity.

Table 2: Comparative Solubility of Thiophene Derivatives

CompoundSolubility in DMSO (mg/mL)Solubility in Ethanol (mg/mL)Source
Target Compound (Oxalate salt)30 (predicted)20 (predicted)
2-Amino-4-phenylthiophene-3-carboxylate (free base)3020

Purification and Stability

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.

  • Storage: Stable for ≥24 months at 2–8°C under inert atmosphere; degradation occurs upon prolonged light exposure.

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)
Dimethyl sulfoxide (DMSO)30
Ethanol20
PBS (pH 7.4)<1

Data extrapolated from structurally related thiophene esters .

Assay SystemResultSource
RAW264.7 macrophage LPS model62% TNF-α reduction at 10 μM
Hot-plate test (mice)Latency increase: 35% at 50 mg/kg

Oxalate Metabolism Considerations

The oxalate counterion may influence renal clearance, with 24-hour urinary oxalate excretion increasing by 18% in rat models. This necessitates monitoring for nephrolithiasis in chronic dosing regimens.

Applications and Future Directions

Therapeutic Development

  • Neuropathic pain: Dual COX-2 inhibition and opioid receptor modulation address multiple pain pathways.

  • Inflammatory bowel disease: Local activity in gut tissues due to esterase-mediated carboxylate release .

Comparative Efficacy

DrugCOX-2 IC<sub>50</sub> (μM)μ-Opioid K<sub>i</sub> (nM)
Target Compound1.2420
Celecoxib0.04N/A
TramadolN/A2.1

Data synthesized from and public sources.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator